molecular formula C20H21N3O3 B2656456 N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903555-30-5

N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2656456
CAS No.: 1903555-30-5
M. Wt: 351.406
InChI Key: ZVCCINGDHRNWJZ-UHFFFAOYSA-N
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Description

N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a novel synthetic compound intended for Research Use Only (RUO) and is not for diagnostic or therapeutic applications. This chemically complex molecule is built on a pyridine-3-carboxamide core, a structure recognized as a versatile building block in medicinal chemistry due to its prevalence in numerous biologically active compounds and natural products . The design incorporates a 1H-indol-3-ylmethyl moiety, a scaffold frequently encountered in pharmaceuticals. Scientific literature indicates that structurally related 3-substituted-1H-indole compounds have been investigated for their potential as inhibitors of key signaling pathways, such as mTOR and PI3 kinases, which are prominent targets in oncology research . Furthermore, the pyridine-3-carboxamide structure is associated with a range of biological activities, including antibacterial and antifungal properties, as demonstrated in studies of synthesized analogs . Researchers may find this compound valuable for probing enzyme interactions, studying disease mechanisms, or as a starting point for the development of new therapeutic agents, particularly in areas such as cancer and infectious diseases. All research must be conducted in accordance with applicable laws and regulations, and this product is strictly for use by qualified professionals.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-20(23-13-15-12-21-18-4-2-1-3-17(15)18)14-5-6-19(22-11-14)26-16-7-9-25-10-8-16/h1-6,11-12,16,21H,7-10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCCINGDHRNWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The pyridine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization . The oxane group is added via etherification reactions, often using oxirane derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and pyridine derivatives, which can have different biological activities and properties .

Scientific Research Applications

N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, forming hydrogen bonds and other interactions that modulate their activity. The pyridine ring can also participate in binding to metal ions or other molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Imidazopyridine Series ()

Compounds 15–18 in share a common imidazo[1,5-a]pyridine-3-carboxamide core but differ in substituents. Key comparisons:

Compound Core Structure R-Group (Position 6) Yield Molecular Weight ([M+H]+) Key Features
Target Compound Pyridine-3-carboxamide 6-(Oxan-4-yloxy) N/A ~357.4 (calculated) Indole-amide, ether-linked oxane
15 Imidazopyridine Pyridin-3-yl 9% 337.1657 Lower solubility (aromatic substituent)
16 Imidazopyridine 5-Isopropoxypyridin-3-yl 22% 395.2075 Bulky isopropoxy group; moderate yield
18 Imidazopyridine 2,3-Difluorophenyl 15% 372.1520 Lipophilic fluorophenyl group
  • Core Differences : The target’s pyridine-3-carboxamide core is simpler than the imidazopyridine scaffold in compounds 15–17. Imidazopyridines often exhibit enhanced rigidity and binding affinity due to fused rings but may face synthetic challenges (e.g., low yields in 15 and 18 ).
  • Substituent Effects : The target’s 6-(oxan-4-yloxy) group contrasts with the aromatic or polar substituents in 15–18 . Oxane’s ether oxygen may improve aqueous solubility compared to 18 ’s lipophilic difluorophenyl group.

Indole-Containing Pyridine Derivatives ()

The corrigendum discusses 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, a 3-cyanopyridine with an indole substituent .

Feature Target Compound Compound
Indole Attachment Indol-3-ylmethyl via amide (flexible) Indol-3-yl at C4 (rigid, direct bonding)
Pyridine Substitutents 6-Oxane, 3-carboxamide 3-Cyano, 4-methoxyphenyl, 6-phenyl
Potential Applications Hypothesized kinase modulation Intermediate for heterocyclic synthesis
  • Functional Groups: The target’s amide linkage offers hydrogen-bonding capability, contrasting with the cyano group in ’s compound, which is electron-withdrawing and reactive.
  • Synthetic Utility: highlights 3-cyanopyridines as intermediates for heterocycles, whereas the target’s amide group may prioritize stability over reactivity.

Biological Activity

N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its efficacy.

The synthesis of this compound typically involves coupling tryptamine derivatives with pyridine carboxylic acids. The following methods are commonly employed:

  • Reagents : N,N’-dicyclohexylcarbodiimide (DCC) is often used as a dehydrating agent.
  • Solvents : Dichloromethane or dimethylformamide are preferred solvents.
  • Conditions : Reactions are generally conducted at room temperature to 40°C over 12 to 24 hours.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives similar to this compound. A study evaluating tris(1H-indol-3-yl)methylium salts demonstrated high activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant strains .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)Target Bacteria
Tris(1H-indol-3-yl)methylium0.13 - 1.0Multidrug-resistant strains
N-(Hydroxyalkyl) derivatives0.5 - 2.0Gram-positive bacteria

Anticancer Activity

Compounds structurally related to this compound have shown promise in cancer research. For instance, certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating significant anticancer activity .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Quinoxaline DerivativeHCT-1161.9
Quinoxaline DerivativeMCF-72.3
DoxorubicinHCT-1163.23

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Antimicrobial Mechanism : It may disrupt microbial cell membranes, facilitating the entry of other therapeutic agents or causing cell lysis.
  • Anticancer Mechanism : The compound could induce apoptosis in cancer cells through various pathways, including modulation of apoptotic proteins or interference with cell cycle progression.

Case Studies

In vivo studies have demonstrated the efficacy of indole derivatives in models of staphylococcal sepsis in mice, showing good tolerability and low toxicity . The ability to form pores in the cytoplasmic membrane has been suggested as a key factor in their antimicrobial effectiveness.

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